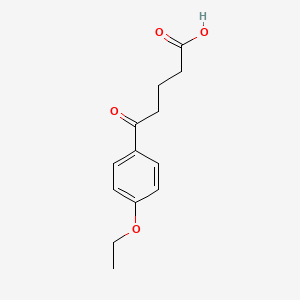

5-(4-Ethoxyphenyl)-5-oxopentanoic acid

Description

Contextualizing 5-(4-Ethoxyphenyl)-5-oxopentanoic Acid within Contemporary Organic Synthesis and Medicinal Chemistry

In the realm of contemporary organic synthesis, molecules that offer multiple reactive sites are highly prized for their ability to serve as precursors to a wide array of more complex structures. This compound fits this description adeptly. The presence of a carboxylic acid, a ketone, and an aromatic ring provides chemists with several handles for chemical modification. Keto acids, in general, are recognized as important intermediates in the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs. whiterose.ac.uk The ethoxyphenyl group, a common motif in medicinal chemistry, can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The synthesis of alkylidene acid esters, which share structural similarities with this compound, is a popular area of synthetic organic chemistry due to their potential antibacterial, antiviral, and anti-inflammatory activities. researchgate.net The presence of both a ketone and an ester group in related 4-oxopentanoic acid derivatives is thought to contribute to their antimicrobial and anticancer properties by enabling electrostatic interactions with bacterial cell components. researchgate.net

Fundamental Chemical Architecture and Strategic Importance for Molecular Design

The strategic importance of this compound in molecular design stems directly from its hybrid structure. The molecule can be deconstructed into three key components: the pentanoic acid chain, the ketone functional group, and the 4-ethoxyphenyl moiety.

The Pentanoic Acid Chain: This five-carbon carboxylic acid provides a flexible spacer and a crucial acidic functional group. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, opening up a wide range of synthetic possibilities.

The Ketone Functional Group: The ketone at the 5-position is a key reactive site. It can participate in a multitude of reactions, including nucleophilic additions, reductions to form secondary alcohols, and as a handle for the construction of heterocyclic rings.

The 4-Ethoxyphenyl Moiety: The presence of the ethoxy group on the phenyl ring is significant for several reasons. The ethoxy group is a well-known bioisostere for other functional groups and can influence a molecule's lipophilicity and metabolic stability. The aromatic ring itself can be subject to electrophilic substitution reactions, allowing for further molecular diversification.

This combination of functional groups makes this compound a versatile scaffold for the development of new chemical entities. The term "privileged structures" is often used to describe molecular scaffolds that can be used to develop compounds with impacts in biology and medicine, and the core structure of this compound has the potential to be considered as such. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 118-120 °C |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |

Note: The data in this table is compiled from various chemical supplier databases and should be considered as typical values.

Panoramic View of Academic Research Directions and Innovations Pertaining to the Compound

While direct, extensive research specifically targeting this compound is still emerging, the broader research landscape for related compounds provides a clear indication of its potential applications and the likely directions of future investigations.

Current research on α-keto acids and their esters highlights their significant value as multifunctional platform molecules in pharmaceutical synthesis and functional materials. mdpi.com The chemical versatility of the keto and carboxylic acid groups allows for the synthesis of a wide range of value-added compounds. mdpi.com

The synthesis of heterocyclic compounds using keto acids as starting materials is a well-established and active area of research. whiterose.ac.uk Given the structure of this compound, it is a prime candidate for use in multicomponent reactions to generate diverse libraries of heterocyclic compounds for biological screening.

Furthermore, the 4-ethoxyphenyl moiety is a common feature in many biologically active compounds. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, which also contains a substituted phenyl ring, have been explored for their antitumor activities. nih.gov The presence of such a group in this compound suggests that its derivatives could also be investigated for a range of pharmacological activities.

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Medicinal Chemistry Applications: The design and synthesis of new compounds based on this scaffold for evaluation as potential therapeutic agents, particularly in the areas of infectious diseases and oncology.

Materials Science: The incorporation of this compound into new polymers or functional materials, leveraging the properties of its aromatic and acidic components.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEARNFFFXXLTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645437 | |

| Record name | 5-(4-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34670-10-5 | |

| Record name | 4-Ethoxy-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34670-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 4 Ethoxyphenyl 5 Oxopentanoic Acid and Its Analogues

Advanced Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings, allowing for the introduction of an acyl group to an aromatic moiety. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, including the backbone of 5-(4-ethoxyphenyl)-5-oxopentanoic acid.

Strategic Acylation Utilizing Glutaric Anhydride (B1165640) and Diverse Aryl Substrates

A primary and direct route to the carbon skeleton of this compound involves the Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride. In this reaction, the aromatic ring of ethoxybenzene acts as a nucleophile, attacking an electrophilic acylium ion generated from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgnih.gov The ethoxy group is an activating, ortho-, para-directing group, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs the incoming acyl group primarily to the position para to it, which is sterically less hindered. This regioselectivity is crucial for the synthesis of the desired 4-substituted product.

The scope of this reaction is broad, extending beyond ethoxybenzene to a variety of other activated aromatic and heteroaromatic compounds. For instance, anisole (B1667542), a close analogue of ethoxybenzene, readily undergoes Friedel-Crafts acylation. depaul.edutamu.eduvedantu.com The reaction can also be applied to polycyclic aromatic hydrocarbons and other substituted benzenes, demonstrating its versatility in creating diverse keto acid structures. The choice of the cyclic anhydride is also not limited to glutaric anhydride; succinic anhydride and its derivatives are also commonly used to generate γ-keto acids. wikipedia.org

Elucidation of Acylium Ion Intermediates and Electrophilic Aromatic Substitution Mechanisms

The mechanism of the Friedel-Crafts acylation commences with the activation of the acylating agent, in this case, glutaric anhydride, by a Lewis acid catalyst such as AlCl₃. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and making the carbonyl carbon more electrophilic. This is followed by the cleavage of a C-O bond within the anhydride, leading to the formation of a highly reactive electrophile known as an acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. youtube.com

The generated acylium ion is then attacked by the electron-rich π-system of the ethoxybenzene ring in a classic electrophilic aromatic substitution mechanism. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the loss of a proton from the carbon atom to which the acyl group is attached. This proton is typically removed by the [AlCl₃(OH)]⁻ complex, regenerating the Lewis acid catalyst in the process, although in practice, the catalyst is often consumed by complexation with the product ketone and needs to be used in stoichiometric amounts. wikipedia.org

Systematic Optimization of Reaction Parameters and Expansion of Substrate Scope

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. While aluminum chloride is a traditional and effective catalyst, its moisture sensitivity and the large quantities required have led to the exploration of alternative, more environmentally benign catalysts. These include other Lewis acids like FeCl₃, ZnCl₂, and various metal triflates, as well as solid acid catalysts such as zeolites. nih.govbeilstein-journals.org The use of ionic liquids as both solvent and catalyst has also been investigated as a "greener" alternative. beilstein-journals.org

Systematic studies have shown that optimizing these parameters can significantly improve the yield and selectivity of the acylation. For example, the reaction of anisole with acetic anhydride has been studied under various conditions to maximize the yield of the desired p-methoxyacetophenone. nih.govresearchgate.net The principles derived from these studies are directly applicable to the synthesis of this compound.

The following interactive table illustrates the effect of different catalysts and solvents on the yield of Friedel-Crafts acylation of anisole, providing a model for the optimization of the synthesis of the target compound.

Mechanistic Insights into Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, which involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound. wikipedia.org For the synthesis of analogues of this compound, a particularly relevant variant is the Knoevenagel-Doebner condensation, which utilizes malonic acid as the active methylene (B1212753) compound. organic-chemistry.orgtandfonline.com

Base-Catalyzed Condensation Techniques Involving Aldehydes and Malonic Acid

The Knoevenagel-Doebner modification of the Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde, such as 4-ethoxybenzaldehyde, with malonic acid in the presence of a basic catalyst, often a weak amine base like piperidine (B6355638) or pyridine (B92270). organic-chemistry.orgtandfonline.comyoutube.com The reaction typically proceeds through a two-step sequence: a Knoevenagel condensation followed by a decarboxylation.

The initial condensation step involves the deprotonation of malonic acid by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate. In the presence of pyridine, which often serves as both the solvent and a catalyst, this intermediate undergoes decarboxylation upon heating to afford the final α,β-unsaturated carboxylic acid, such as 4-ethoxycinnamic acid. organic-chemistry.orgtandfonline.comias.ac.in This product can then be further elaborated to the target pentanoic acid derivative through subsequent reduction and other functional group manipulations.

Discriminatory Effects of Base Selection and Solvent Systems on Reaction Selectivity and Conversion Yield

The choice of base and solvent system is critical in the Knoevenagel-Doebner condensation and significantly influences the reaction rate, yield, and even the product distribution. frontiersin.orgtandfonline.com Weak bases like piperidine are often sufficient to catalyze the initial condensation. Pyridine is a particularly effective solvent as it also facilitates the subsequent decarboxylation step. organic-chemistry.orgtandfonline.com

Studies have explored the use of various amine bases, including primary, secondary, and tertiary amines, as well as ammonium (B1175870) salts like ammonium bicarbonate, as catalysts. tandfonline.comtue.nl The selection of the base can impact the formation of side products. For instance, in condensations involving phenolic aldehydes, a careful choice of base is necessary to minimize undesired decarboxylation of the final product. frontiersin.org The solvent also plays a crucial role; while pyridine is traditional, other solvents like ethanol, ethyl acetate, and even solvent-free conditions have been successfully employed, often with the goal of developing more environmentally friendly protocols. tandfonline.com

The following interactive table summarizes the effect of different bases and solvents on the yield of the Knoevenagel-Doebner condensation of an aromatic aldehyde with malonic acid, highlighting the importance of reaction conditions on the outcome.

Contemporary Cross-Coupling Reaction Approaches

Modern organic synthesis relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods provide powerful tools for constructing the core components of this compound.

Application of Ullmann-type Coupling Methodologies for Analogous Structures

The Ullmann condensation, a classic copper-catalyzed reaction, has evolved into a highly versatile method for forming C-O bonds, particularly in the synthesis of diaryl ethers. rsc.org This approach is directly applicable to the synthesis of the 4-ethoxyphenyl moiety found in the target compound's analogues. The classical protocol, which often required harsh conditions and stoichiometric amounts of copper, has been significantly improved through the development of ligand-accelerated systems that allow the reaction to proceed under much milder conditions. acs.orgbeilstein-journals.org

In a typical modern Ullmann-type synthesis of a diaryl ether, an aryl halide (such as 4-bromo- or 4-iodoanisole) is coupled with a phenol (B47542) in the presence of a copper(I) catalyst, a suitable ligand, and a base. acs.orgnih.gov The use of ligands, such as N,N- and N,O-chelating compounds, is crucial for improving reaction rates and yields, enabling the coupling of even sterically hindered or electron-rich substrates. acs.orgbeilstein-journals.org This methodology allows for the efficient construction of the ethoxyphenyl group by coupling an ethyl-bearing phenol with an appropriate aryl halide or vice versa, providing a foundational step in the total synthesis of analogous structures.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Copper Catalyst | Cu₂O, CuI | Facilitates the coupling reaction. | acs.org |

| Ligand | Diols, N,O-chelating phosphonates, N,N-dimethylated amino acids | Accelerates the reaction and improves substrate scope. | beilstein-journals.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄ | Deprotonates the phenol to form the active nucleophile. | acs.orgbeilstein-journals.org |

| Solvent | Acetonitrile (B52724), Toluene | Provides the reaction medium. | rsc.orgacs.org |

| Temperature | 80-120 °C | Provides energy to overcome the activation barrier. | rsc.orgbeilstein-journals.org |

Innovative and Alternative Synthetic Routes

Beyond cross-coupling, several other innovative strategies can be employed to construct this compound and its derivatives. These routes often involve ring-opening reactions, functional group protection, and the strategic use of key chemical intermediates.

Directed Oxidation of Cyclopentanone (B42830) Precursors to Form the Compound

An alternative approach to building the pentanoic acid chain involves the oxidative cleavage of a cyclic precursor. Specifically, a substituted cyclopentanone can be oxidized to afford a linear dicarboxylic acid. researchgate.net This strategy can be adapted by starting with a precursor such as 2-(4-ethoxybenzoyl)cyclopentanone.

The key transformation in this route is a Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester (or a lactone in the case of cyclic ketones) using a peroxyacid or another suitable oxidant. gigvvy.com The resulting lactone can then be hydrolyzed under acidic or basic conditions to yield the open-chain carboxylic acid. This method offers a way to form the complete carbon backbone of the target molecule in a single ring-opening step. The choice of oxidant is critical for achieving high yields and selectivity. semanticscholar.org

| Oxidizing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Peroxyacids (e.g., m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | Classic Baeyer-Villiger conditions. | gigvvy.com |

| Hydrogen Peroxide / Lewis Acid | SnCl₄ or other Lewis acids | "Green" alternative to peroxyacids. | gigvvy.com |

| Hydrogen Peroxide / Formic Acid | Acidic conditions, elevated temperature. | Can directly yield hydroxy acids. | gigvvy.com |

| Oxygen / Metal Catalyst | Mn(II) or Co(II) salts, acetic acid solvent. | Can lead directly to dicarboxylic acids. | researchgate.net |

Regioselective Esterification and Subsequent Hydrolysis of Carboxylic Acid Derivatives

For structurally related compounds that possess more than one carboxylic acid group, regioselective esterification serves as a powerful tool for chemical differentiation. This strategy allows one carboxyl group to be temporarily protected as an ester, enabling selective modification of the other. researchgate.net For instance, in a dicarboxylic acid analogue, the non-conjugated carboxyl group can be selectively esterified in the presence of a conjugated or aromatic carboxyl group using methanol (B129727) and a catalytic amount of thionyl chloride at room temperature. researchgate.net

Once the desired chemical transformations on the unprotected acid are complete, the ester group can be easily removed. The hydrolysis of the ester, typically achieved by heating in an aqueous acidic or basic solution, regenerates the carboxylic acid, yielding the final diacid product. organic-chemistry.org This protection-deprotection sequence is fundamental for synthesizing complex polyfunctional molecules.

Controlled Amide Formation and Hydrolytic Cleavage for Structurally Related Compounds

Similar to esterification, the conversion of a carboxylic acid to an amide is a common strategy to protect the carboxyl group or to act as a stable linkage in more complex structures. Amide bonds are significantly more stable than ester bonds and require more vigorous conditions for cleavage. masterorganicchemistry.com The formation of an amide from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. libretexts.org

The subsequent cleavage of the amide bond to regenerate the carboxylic acid is generally achieved by hydrolysis under harsh conditions, such as prolonged heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH). masterorganicchemistry.comlibretexts.org Under acidic conditions, the amine leaving group is protonated, while under basic conditions, the carboxylic acid product is deprotonated to a carboxylate; both processes drive the reaction to completion. libretexts.org

| Process | Reagents/Conditions | Mechanism | Reference |

|---|---|---|---|

| Amide Formation | DCC, EDC (coupling agents); SOCl₂ (to form acid chloride) | Activation of the carboxylic acid followed by nucleophilic attack by the amine. | libretexts.org |

| Acidic Hydrolysis | Aqueous H₂SO₄ or HCl, heat | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. | masterorganicchemistry.comlibretexts.org |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Direct nucleophilic attack of hydroxide (B78521) on the amide carbonyl. | masterorganicchemistry.comlibretexts.org |

Synthesis Initiated from Key Intermediates (e.g., 3-oxopentanoic acid methyl ester)

Key intermediates like β-keto esters are valuable starting materials in organic synthesis due to the reactivity of the α-carbon situated between the two carbonyl groups. A plausible route to this compound could begin with an intermediate such as 3-oxopentanoic acid methyl ester.

The synthesis could proceed via the C-acylation of the β-keto ester. The α-carbon can be deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate, which then acts as a nucleophile. This enolate can react with an activated acylating agent, such as 4-ethoxybenzoyl chloride, to form a more complex β-dicarbonyl compound. Subsequent hydrolysis of the ester group followed by decarboxylation (a reaction characteristic of β-keto acids) would yield the final product, this compound. This approach builds the molecule's carbon skeleton through a highly reliable and well-established reaction sequence. organic-chemistry.org

Table of Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₁₃H₁₆O₄ |

| 4-Bromoanisole | C₇H₇BrO |

| 4-Iodoanisole | C₇H₇IO |

| Copper(I) oxide | Cu₂O |

| Copper(I) iodide | CuI |

| Cesium carbonate | Cs₂CO₃ |

| Potassium phosphate | K₃PO₄ |

| Acetonitrile | CH₃CN |

| Toluene | C₇H₈ |

| 2-(4-Ethoxybenzoyl)cyclopentanone | C₁₄H₁₆O₃ |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| Thionyl chloride | SOCl₂ |

| Methanol | CH₃OH |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | C₉H₁₇N₃ |

| 3-Oxopentanoic acid methyl ester | C₆H₁₀O₃ |

| 4-Ethoxybenzoyl chloride | C₉H₉ClO₂ |

Chemical Transformations and Advanced Derivatization Strategies of 5 4 Ethoxyphenyl 5 Oxopentanoic Acid

Targeted Functional Group Interconversions

The strategic modification of the distinct functional moieties within 5-(4-ethoxyphenyl)-5-oxopentanoic acid allows for the systematic alteration of its physicochemical properties and the introduction of new reactive handles for further derivatization.

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, including peptide linkages.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

A range of alcohols, from simple alkanols to more complex polyols and phenols, can be employed to generate a library of corresponding esters. The choice of alcohol can significantly influence the lipophilicity and steric bulk of the resulting molecule.

Interactive Data Table: Representative Esterification Reactions

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 5-(4-ethoxyphenyl)-5-oxopentanoate |

| This compound | Ethanol | TsOH | Ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 5-(4-ethoxyphenyl)-5-oxopentanoate |

Peptide Coupling and Amide Bond Formation: The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of this compound is readily amenable to this transformation. Standard peptide coupling protocols can be employed, which involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. nih.govluxembourg-bio.com The use of these reagents facilitates the formation of an active ester intermediate, which then readily reacts with the amine. researchgate.net A convenient protocol for amide bond formation, particularly with electron-deficient amines, involves the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov

This methodology allows for the coupling of this compound with a wide array of amines, including amino acid esters to form dipeptide-like structures, and other biologically relevant amine-containing scaffolds. The synthesis of such amides is of significant interest for the biological evaluation of new chemical entities. researchgate.netnih.govnih.gov

The ketone group presents another site for chemical modification, particularly at the adjacent α-carbons. Activation of the α-carbon enables the formation of new carbon-carbon bonds, leading to more complex molecular architectures.

One common strategy for α-carbon activation is halogenation under acidic or basic conditions to form α-haloketones. These intermediates are versatile synthons for subsequent nucleophilic substitution reactions. For instance, direct α-bromination of aryl ketones can be achieved using bromine in acetic acid. mdpi.com The resulting α-bromoketone can then be subjected to reactions with various nucleophiles to introduce new functional groups.

Another important reaction involving the α-carbon is the Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. oarjbp.comnih.gov This reaction provides a straightforward route to β-amino-ketones, which are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

The 4-ethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy group. Since the para position is already occupied, substitutions are expected to occur at the ortho positions (C-3 and C-5 of the phenyl ring).

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. byjus.com The conditions for the nitration of phenol (B47542) derivatives can be controlled to favor specific isomers. google.comgoogle.comdergipark.org.trstackexchange.com

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst.

Sulfonation: The reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. libretexts.orgyoutube.comyoutube.comchemguide.co.uk This reaction is reversible, which can be useful for protecting a position on the ring.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring using an appropriate acyl halide/anhydride (B1165640) or alkyl halide in the presence of a Lewis acid catalyst.

While the ethoxy group activates the ring towards electrophilic attack, it is important to consider the potential for side reactions, such as oxidation, especially under harsh nitrating conditions. stackexchange.com

Nucleophilic aromatic substitution on the ethoxyphenyl ring is generally not favored unless there are strong electron-withdrawing groups present on the ring, which is not the case for the parent molecule.

Synthesis of Complex Chemical Entities via Derivatization

The derivatization of this compound serves as a powerful strategy for the generation of more complex molecules, including precursors for biological studies and novel heterocyclic systems.

The versatile chemical handles on this compound make it an attractive starting material for the synthesis of molecular probes and scaffolds for biological screening. For instance, the carboxylic acid can be coupled to fluorescent tags or biotin (B1667282) for use in biochemical assays. Amide derivatives, synthesized as described in section 3.1.1, are frequently explored for their potential biological activities. The synthesis of a variety of amide derivatives and their subsequent biological evaluation is a common strategy in drug discovery. researchgate.netnih.govnih.gov

The 1,5-dicarbonyl nature of this compound, after suitable modification, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov While this compound is a 1,5-ketoacid, it can be envisioned that derivatization at the α-carbon of the ketone could lead to a 1,3-dicarbonyl equivalent. For example, Claisen condensation of the corresponding methyl ester with a suitable ester could generate a β-diketone, which could then be cyclized with hydrazine to form a pyrazole ring. Pyrazole derivatives are known to possess a wide range of pharmacological activities. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com

Pyrimidine (B1678525) Synthesis: The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidines, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. amegroups.orgnih.govjchemrev.comresearchgate.netgsconlinepress.com Similar to the pyrazole synthesis, this compound could be transformed into a suitable β-dicarbonyl precursor. This precursor could then be utilized in a Biginelli-type reaction to construct a pyrimidine ring, a scaffold present in many biologically active compounds. nih.govjchemrev.comresearchgate.netgsconlinepress.com

Incorporation into Mimics of Natural Product Architectures (e.g., Brutieridin derivatives)

The strategic incorporation of this compound and its structural analogs into synthetic frameworks that mimic complex natural products represents a sophisticated area of medicinal and synthetic chemistry. While the direct synthesis of Brutieridin derivatives using this specific keto acid is not extensively documented in publicly available research, the underlying principle involves using the molecule as a versatile building block. The structure of this compound offers several reactive sites—the carboxylic acid, the ketone, and the aromatic ring—that can be manipulated to construct elaborate molecular architectures.

In the context of natural product mimics, the ethoxyphenyl keto-acid moiety can serve as a foundational scaffold. The carboxylic acid can be converted into esters, amides, or other functional groups to link to other parts of a target molecule. The ketone provides a handle for reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build carbon-carbon or carbon-nitrogen bonds. The aromatic ring can be further functionalized, for instance, through electrophilic aromatic substitution, to modulate the electronic and steric properties of the final compound.

This approach is exemplified in the synthesis of analogs of other natural products, such as the rhopaladins, where keto-acid and amine precursors are used in multi-component reactions to rapidly assemble complex heterocyclic systems. This strategy highlights how relatively simple, functionalized molecules can be pivotal in creating libraries of compounds that mimic the structural and, potentially, the biological activity of natural products.

Table 1: Potential Synthetic Transformations for Natural Product Mimicry

| Reactive Site of this compound | Transformation Type | Potential Outcome/Application |

| Carboxylic Acid (-COOH) | Amide Coupling | Formation of peptide or amide linkages to other fragments. |

| Carboxylic Acid (-COOH) | Esterification | Creation of ester derivatives for prodrug strategies or linking to scaffolds. |

| Ketone (C=O) | Reductive Amination | Introduction of nitrogen-containing substituents or heterocycles. |

| Ketone (C=O) | Aldol Condensation | Carbon-carbon bond formation to extend the molecular framework. |

| Aromatic Ring | Electrophilic Substitution | Introduction of groups (e.g., -NO₂, -Br) for further modification. |

Strategies for Isotopic Labeling and Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule or elucidating the precise mechanism of a chemical reaction. researchgate.net For this compound, several labeling strategies can be envisioned to probe its chemical transformations, such as decarboxylation or cyclization. These strategies involve the site-specific replacement of an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). nih.gov

Key Labeling Strategies:

¹³C Labeling: The carboxylic acid carbon or the carbonyl carbon can be replaced with ¹³C. By tracking the position of the ¹³C atom in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), one can determine the exact bond-breaking and bond-forming events. For instance, in a decarboxylation reaction, labeling the carboxylic carbon with ¹³C would result in the formation of ¹³CO₂, confirming the origin of the eliminated carbon dioxide.

¹⁸O Labeling: The oxygen atoms of the carboxyl group or the carbonyl group can be labeled with ¹⁸O. This is particularly useful for studying reactions involving esterification, hydrolysis, or lactonization, allowing researchers to follow the path of the oxygen atoms and distinguish between different mechanistic possibilities.

²H (Deuterium) Labeling: The hydrogen atoms on the aliphatic chain can be replaced with deuterium. This can be used to determine if a particular C-H bond is broken during a reaction's rate-determining step, a phenomenon known as the kinetic isotope effect.

These labeling experiments are crucial for building a complete picture of reaction pathways, identifying transient intermediates, and understanding the intricate electronic rearrangements that occur during a chemical transformation. unl.pt

Table 2: Proposed Isotopic Labeling for Mechanistic Studies

| Isotope | Position of Label | Analytical Technique | Mechanistic Question Addressed |

| ¹³C | Carboxylic Acid Carbon | MS, ¹³C NMR | Tracing the fate of the carboxyl group during decarboxylation. |

| ¹³C | Ketone Carbonyl Carbon | ¹³C NMR | Following skeletal rearrangements or cyclization pathways. |

| ¹⁸O | Carboxylic Acid Oxygen | MS | Elucidating mechanisms of esterification or lactone formation. |

| ²H | α- or β-Carbons | ¹H/²H NMR, MS | Probing for kinetic isotope effects to identify rate-determining steps. |

Pathways and Products of Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group and the subsequent release of carbon dioxide (CO₂). The ease with which this occurs is highly dependent on the molecular structure. For keto acids, the position of the ketone relative to the carboxylic acid is critical.

Unlike β-keto acids, which undergo facile thermal decarboxylation through a stable six-membered cyclic transition state, this compound is a γ-keto acid. masterorganicchemistry.com The ketone and carboxylic acid groups are separated by three carbon atoms, which prevents the formation of the low-energy cyclic intermediate. Consequently, the decarboxylation of γ-keto acids does not occur readily upon simple heating and typically requires more stringent conditions or catalysis. masterorganicchemistry.com

Potential Decarboxylation Pathways and Products:

Thermal Decarboxylation (Harsh Conditions): Under high temperatures, decarboxylation may proceed through a higher-energy pathway, potentially involving radical intermediates. This would likely yield 1-(4-ethoxyphenyl)butan-1-one. However, such conditions could also lead to undesired side reactions and decomposition.

Acid-Catalyzed Intramolecular Cyclization: In the presence of a strong acid, the carboxylic acid can be protonated, followed by an intramolecular nucleophilic attack from the ketone's oxygen atom. While this does not directly cause decarboxylation, it can lead to the formation of a five-membered cyclic lactone, specifically γ-(4-ethoxyphenyl)-γ-valerolactone, as a competing side product to decarboxylation.

Oxidative Decarboxylation: Certain reagents or catalytic systems can promote oxidative decarboxylation. This process involves the loss of CO₂ and the formation of a different product. For instance, some metal catalysts might facilitate the formation of an unsaturated product, 4-(4-ethoxyphenyl)-but-3-en-1-one.

The specific pathway and resulting product distribution are highly dependent on the reaction conditions, including temperature, pressure, solvent, and the presence of catalysts.

Table 3: Summary of Potential Decarboxylation Products

| Reaction Pathway | Conditions | Major Product |

| Thermal Decarboxylation | High Temperature (>200-300 °C) | 1-(4-ethoxyphenyl)butan-1-one |

| Acid-Catalyzed Cyclization | Strong Acid (e.g., H₂SO₄), Heat | γ-(4-ethoxyphenyl)-γ-valerolactone |

| Oxidative Decarboxylation | Metal Catalyst, Oxidant | 4-(4-ethoxyphenyl)but-3-en-1-one |

Advanced Spectroscopic and Crystallographic Characterization of 5 4 Ethoxyphenyl 5 Oxopentanoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are pivotal in defining the molecular architecture of 5-(4-Ethoxyphenyl)-5-oxopentanoic acid. Each method provides unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Due to the limited availability of direct spectral data for the title compound, the following assignments are based on established chemical shift principles and data from closely related analogs, such as 5-(4-methoxyphenyl)-5-oxopentanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and ethoxy protons.

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring will show two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the electron-donating ethoxy group will appear upfield, while the protons ortho to the electron-withdrawing keto group will be downfield.

Aliphatic Protons: The pentanoic acid chain will display three distinct multiplets. The methylene (B1212753) protons adjacent to the ketone (C4) and the carboxylic acid (C2) will be deshielded and appear further downfield compared to the central methylene group (C3).

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl group pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: Two distinct signals are expected for the ketone (C=O) and carboxylic acid (C=O) carbons, typically in the range of δ 170-200 ppm.

Aromatic Carbons: The substituted benzene ring will show four signals for the six carbons due to symmetry. The carbon attached to the ethoxy group (C-O) will be significantly shielded, while the carbon attached to the keto group will be deshielded.

Aliphatic Carbons: The three methylene carbons of the pentanoic acid chain will appear in the aliphatic region (δ 20-40 ppm).

Ethoxy Carbons: The two carbons of the ethoxy group will also be observed in the aliphatic region, with the methylene carbon being more deshielded than the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2', H-6' (Aromatic) | 7.95 (d) | 130.5 |

| H-3', H-5' (Aromatic) | 6.95 (d) | 114.5 |

| H-2 (Aliphatic) | 2.45 (t) | 33.5 |

| H-3 (Aliphatic) | 2.00 (quint) | 20.0 |

| H-4 (Aliphatic) | 3.00 (t) | 37.5 |

| -OCH₂CH₃ (Ethoxy) | 4.10 (q) | 63.5 |

| -OCH₂CH₃ (Ethoxy) | 1.40 (t) | 14.5 |

| C-1' (Aromatic) | - | 129.5 |

| C-4' (Aromatic) | - | 163.0 |

| C=O (Ketone) | - | 198.0 |

| C=O (Carboxylic Acid) | - | 178.0 |

d: doublet, t: triplet, q: quartet, quint: quintet

Infrared (IR) Spectroscopy for Elucidating Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to show strong, characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. lumenlearning.comlibretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid. lumenlearning.comlibretexts.org

C=O Stretch (Aryl Ketone): Another strong, sharp band should appear around 1680 cm⁻¹ for the ketone carbonyl group, which is conjugated with the aromatic ring. libretexts.org

C-O Stretch (Ether and Carboxylic Acid): Strong bands corresponding to the C-O stretching vibrations of the ethoxy group and the carboxylic acid are expected in the 1250-1050 cm⁻¹ region. lumenlearning.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Aryl Ketone | C=O Stretch | ~1680 |

| Ether | C-O Stretch | 1250-1200 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aliphatic Chain | C-H Stretch | 3000-2850 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass for C₁₃H₁₆O₄ is 236.1049 g/mol . HRMS can confirm this with high accuracy, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. A prominent fragment would be the 4-ethoxybenzoyl cation.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur involving the pentanoic acid chain.

Loss of small molecules: Neutral losses of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group are also expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophore. The chromophore in this compound is the 4-ethoxybenzoyl group. The conjugated system of the benzene ring and the carbonyl group is expected to result in strong UV absorption. shimadzu.com

Typically, aromatic ketones exhibit two main absorption bands:

A strong π → π* transition at a lower wavelength (around 200-280 nm).

A weaker n → π* transition at a longer wavelength (around 300-350 nm).

The presence of the electron-donating ethoxy group is likely to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzoyl compounds. shimadzu.com The absorption spectrum can be influenced by the solvent polarity and pH. rsc.org

Advanced Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Resolution

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of non-volatile compounds like this compound. These techniques are highly sensitive and provide quantitative results.

A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with different polarities. rsc.orgresearchgate.net

Detection: A UV detector is commonly used, set at a wavelength where the 4-ethoxybenzoyl chromophore has strong absorbance (e.g., the λmax determined by UV-Vis spectroscopy).

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller stationary phase particles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to profile volatile products that may arise from its synthesis, degradation, or derivatization.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Expected Fragmentation Pathways:

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of characteristic acylium ions.

McConnell rearrangement: For the carboxylic acid moiety, a characteristic rearrangement may occur.

Cleavage of the ethoxy group: The bond between the aromatic ring and the ethoxy group, or the ethyl group from the oxygen, could cleave.

A hypothetical table of potential volatile products and their characteristic mass spectral fragments that could be identified by GC-MS is presented below.

| Putative Volatile Product | Molecular Formula | Retention Time (min) | Key Mass Fragments (m/z) |

| Phenetole | C₈H₁₀O | Hypothetical | 122, 94, 66, 43 |

| Valeric acid | C₅H₁₀O₂ | Hypothetical | 102, 60, 45 |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | Hypothetical | 150, 121, 93, 65 |

| Ethyl phenyl ether | C₈H₁₀O | Hypothetical | 122, 94, 77, 66 |

This table is illustrative and based on general fragmentation patterns of similar organic compounds.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

For a molecule like this compound, which does not possess a chiral center in its ground state, the concept of absolute stereochemistry is not applicable. However, its derivatives could be chiral. In such cases, single-crystal X-ray diffraction can be used to determine the absolute configuration of a chiral molecule, provided a good quality crystal is available and, typically, in the presence of a heavy atom.

The conformation of the molecule, describing the spatial arrangement of its atoms, can be precisely determined. This includes the planarity of the phenyl ring, the orientation of the ethoxy and pentanoic acid chains, and the torsion angles between different parts of the molecule. For instance, in the crystal structure of a related compound, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the molecule was found to be non-planar, with specific torsion angles defining its shape. dntb.gov.ua

A hypothetical data table summarizing crystallographic parameters for a derivative of the target compound is shown below, illustrating the type of data obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical 10.123 |

| b (Å) | Hypothetical 15.456 |

| c (Å) | Hypothetical 8.789 |

| β (°) | Hypothetical 98.76 |

| Volume (ų) | Hypothetical 1358.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical 1.225 |

| R-factor | Hypothetical 0.045 |

This table represents typical crystallographic data and is for illustrative purposes only.

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a crucial role in its crystal packing:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or chains with neighboring molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, contributing to the stability of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and the oxygen atoms of the carbonyl and ether groups as acceptors are also anticipated.

The analysis of these interactions provides insight into the forces that hold the crystal together. For example, in the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, C–H…O hydrogen bonds were found to form chains of molecules. dntb.gov.ua Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts.

A summary of potential intermolecular interactions and their geometric parameters is provided in the table below.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| O-H···O | Carboxylic Acid Dimer | Hypothetical 2.65 | Hypothetical 175 |

| C-H···O | Phenyl H - Carbonyl O | Hypothetical 3.25 | Hypothetical 150 |

| π-π Stacking | Phenyl Ring - Phenyl Ring | Hypothetical 3.5 (centroid-centroid) | - |

This table is a representation of possible intermolecular interactions and their typical geometric parameters.

Computational and Theoretical Investigations on 5 4 Ethoxyphenyl 5 Oxopentanoic Acid

Advanced Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting a wide array of molecular properties from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) has become a popular method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. espublisher.com For 5-(4-ethoxyphenyl)-5-oxopentanoic acid, DFT calculations can elucidate its electronic structure, predict its reactivity, and simulate its spectroscopic properties.

The optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map are key aspects that can be investigated. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.net Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Furthermore, DFT can be employed to simulate vibrational (IR and Raman) and electronic (UV-Visible) spectra. nih.gov The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.188 | eV⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from DFT calculations.

Semiempirical Methods for Efficient Conformational Space Exploration

While DFT provides high accuracy, its computational cost can be a limitation for exploring the vast conformational space of flexible molecules like this compound. Semiempirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for an initial, broad exploration of the potential energy surface. chemrxiv.org These methods can efficiently generate a large number of conformers, which can then be further analyzed and refined using more accurate methods like DFT. chemrxiv.org This hierarchical approach allows for a more comprehensive understanding of the molecule's conformational preferences without incurring prohibitive computational costs.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, allowing for the study of conformational changes and intermolecular interactions over time.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves identifying its stable conformers and mapping the energy landscape that governs their interconversion. nih.govchemrxiv.org This can be achieved through systematic or stochastic conformational searches, followed by energy minimization of the resulting structures. The relative energies of the stable conformers can be calculated to determine their population at a given temperature. Understanding the preferred conformations is crucial for predicting how the molecule might interact with a biological target.

Molecular Docking for Ligand-Target Recognition and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. chemrevlett.comijrps.comscispace.com For this compound, molecular docking studies can be performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. samipubco.comnih.govmdpi.com These studies can reveal the binding mode, binding affinity, and the specific amino acid residues involved in the interaction. This information is invaluable for drug design and for elucidating the molecule's mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR 123, SER 154, LEU 208 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is for illustrative purposes and represents typical results from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their structural features. researchgate.net For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can guide the design of new analogs with improved potency and selectivity.

Development of Predictive Models for Analogues based on Structural Descriptors

No information was found regarding the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for analogues of this compound based on structural descriptors.

Identification of Molecular Fragments Contributing to Modulatory Effects

There is no available research that identifies specific molecular fragments of this compound and their contribution to any potential modulatory effects.

Computational Analysis of Reaction Mechanisms and Selectivity

Theoretical Insights into Transition States and Reaction Pathways

No theoretical studies detailing the transition states or reaction pathways involved in the synthesis or reactions of this compound have been published.

Structure Activity Relationship Sar and Mechanistic Investigations of 5 4 Ethoxyphenyl 5 Oxopentanoic Acid Derivatives in Biological Systems

Influence of Structural Modifications on Modulatory Biological Potency

Rational Design of Novel Chemical Scaffolds with Tuned Biological Modulation

The rational design of novel chemical scaffolds derived from 5-(4-Ethoxyphenyl)-5-oxopentanoic acid is a key strategy to optimize their therapeutic potential. By systematically modifying the core structure, scientists aim to enhance potency, selectivity, and pharmacokinetic properties. This approach involves the synthesis of analogues with variations in the ethoxyphenyl group, the oxopentanoic acid chain, and the introduction of different functional groups.

For instance, the substitution pattern on the phenyl ring can significantly influence biological activity. The position and nature of substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Similarly, modifications to the pentanoic acid chain, such as altering its length or introducing rigidifying elements, can impact the compound's conformational flexibility and binding affinity.

The overarching goal is to develop a comprehensive understanding of the structure-activity relationship (SAR), which will guide the design of next-generation derivatives with improved efficacy and reduced off-target effects. This iterative process of design, synthesis, and biological evaluation is crucial for the development of novel therapeutics based on the this compound scaffold.

In Vitro Studies on Cellular Pathways and Molecular Targets

Inhibition of Cell Proliferation in Select Cell Lines by Specific Derivatives

Recent studies have highlighted the anti-proliferative effects of derivatives of this compound in various cancer cell lines. While specific data on the parent compound is limited, related structures have demonstrated notable activity. For example, certain oxadiazole derivatives bearing a methoxyphenyl group have shown significant growth inhibition against a panel of cancer cell lines. nih.gov

One such derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited a mean growth percent of 62.61 across various cancer cell lines. nih.gov It was particularly effective against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines, with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively. nih.gov These findings underscore the potential of this chemical class to inhibit cancer cell proliferation. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth and survival. Further investigations are needed to elucidate the precise molecular targets and to evaluate the efficacy of these compounds in preclinical cancer models.

Table 1: Anti-proliferative Activity of a Representative Oxadiazole Derivative

| Cell Line | Cancer Type | Growth Percent (%) |

|---|---|---|

| MDA-MB-435 | Melanoma | 15.43 |

| K-562 | Leukemia | 18.22 |

| T-47D | Breast Cancer | 34.27 |

Investigation of Antiangiogenic Properties and Associated Intracellular Pathways

The formation of new blood vessels, a process known as angiogenesis, is a critical step in tumor growth and metastasis. Compounds that can inhibit this process are therefore of great interest in cancer therapy. While direct evidence for the antiangiogenic properties of this compound is not yet available, studies on structurally similar compounds suggest a potential role in this area.

For example, (E)-3-(3-methoxyphenyl)propenoic acid has been shown to have anti-angiogenic effects. nih.gov This compound demonstrated a dose-dependent inhibition of endothelial cell growth in the chorioallantois membrane of embryonated chicken eggs, with a reduction of 41.7-83%. nih.gov The proposed mechanism involves the inhibition of the FGFR-1 protein, a key regulator of angiogenesis. nih.gov Another related compound, trans-ethyl p-methoxycinnamate, was found to inhibit vessel formation in zebrafish embryos and block bFGF-induced vessel formation in a Matrigel plug assay. nih.gov Its mechanism of action appears to involve multiple molecular targets related to angiogenesis, including the inhibition of migration and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov These findings suggest that derivatives of this compound may exert antiangiogenic effects by interfering with key signaling pathways in endothelial cells.

Assessment of Antimicrobial and Antioxidant Modulatory Activities

In the search for new therapeutic agents, the antimicrobial and antioxidant properties of novel compounds are of significant interest. Research into derivatives of this compound is beginning to explore these potential activities.

A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed potent antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Specifically, compounds with 4-chloro, 4-bromo, 4-nitro, and 3-nitro phenylfuran substitutions exhibited minimum inhibitory concentration (MIC) values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov

Regarding antioxidant activity, various studies on compounds containing a 1,3,4-oxadiazole (B1194373) ring, a potential derivative of the pentanoic acid chain, have demonstrated significant free radical scavenging properties. orientjchem.org The antioxidant capacity is often influenced by the nature and position of substituents on the aryl ring. orientjchem.org For instance, certain 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol derivatives have shown notable activity in both DPPH and FRAP assays. orientjchem.org These findings suggest that the this compound scaffold could be a promising starting point for the development of new antimicrobial and antioxidant agents.

Table 2: Antibacterial Activity of Pentanoic Acid Derivatives

| Bacterial Strain | Compound 4c (MIC µg/mL) | Compound 4d (MIC µg/mL) | Compound 4e (MIC µg/mL) | Compound 4f (MIC µg/mL) |

|---|---|---|---|---|

| Multidrug-resistant Gram-positive strain 1 | 2 | 2 | 2 | 2 |

| Multidrug-resistant Gram-positive strain 2 | 2 | 2 | 2 | 2 |

| Multidrug-resistant Gram-positive strain 3 | 2 | 2 | 2 | 2 |

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2, Nitrite (B80452) Production)

The modulation of inflammatory mediators is a key therapeutic strategy for a range of diseases. Prostaglandin E2 (PGE2) and nitric oxide (NO), the stable oxidation product of which is nitrite, are crucial players in the inflammatory response. Research into compounds structurally related to this compound suggests a potential role in modulating these pathways.

Studies on various extracts and constituents of Hypericum perforatum have demonstrated the inhibition of PGE2 production in RAW264.7 mouse macrophage cells. nih.govnih.gov This inhibition is thought to be a key mechanism of their anti-inflammatory effects. While the specific effects of this compound derivatives on PGE2 are yet to be determined, the structural similarities to known anti-inflammatory agents warrant further investigation.

Regarding nitrite production, flavone-8-acetic acid and xanthenone-4-acetic acid have been shown to stimulate nitrite production in activated macrophages, suggesting the formation of nitric oxide. nih.gov This effect is believed to contribute to their antitumor activity. nih.gov Conversely, opioids have been found to have a modulatory effect on nitrite production by stimulated murine macrophages, with some causing an increase while others lead to a decrease in nitrite release. nih.gov These findings highlight the complex interplay between different chemical structures and the regulation of inflammatory mediators, paving the way for future studies on this compound derivatives in this context.

Future Research Directions and Emerging Paradigms for 5 4 Ethoxyphenyl 5 Oxopentanoic Acid Research

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of γ-keto acids, including 5-(4-ethoxyphenyl)-5-oxopentanoic acid, often relies on methods like Friedel-Crafts acylation, which can involve harsh conditions, stoichiometric amounts of catalysts, and the use of hazardous solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve safety and efficiency.

Emerging sustainable strategies focus on several key areas:

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for forging carbon-carbon bonds under mild conditions. A potential green route is the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids with anhydrides like maleic anhydride (B1165640), which serves as a synthetic equivalent of acrylic acid, releasing only carbon dioxide as a byproduct. acs.org

Biocatalysis: The use of enzymes can provide high selectivity and efficiency under environmentally benign aqueous conditions. nih.gov For instance, enzymatic C-H bond oxyfunctionalization could be explored to introduce the keto group at a specific position on an alkylbenzene precursor. nih.gov

Alternative Solvents and Catalysts: The use of deep eutectic solvents (DESs) or water as the reaction medium presents a significant green alternative to volatile organic compounds (VOCs). researchgate.netresearchgate.net For example, a one-pot, three-component synthesis using a Brønsted acidic eutectic mixture as both the promoter and reaction medium has been shown to be effective for similar γ-keto derivatives. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. Integrating these technologies can lead to more efficient and sustainable production.

Table 1: Comparison of Synthetic Approaches for γ-Keto Acids

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of photocatalysts, enzymes, or reusable solid acids. |

| Solvents | Halogenated solvents, nitrobenzene | Water, deep eutectic solvents, supercritical CO₂, or solvent-free conditions. researchgate.netresearchgate.netresearchgate.net |

| Byproducts | Significant inorganic salt waste | Minimal byproducts (e.g., CO₂, water). acs.org |

| Energy Input | Often requires high temperatures | Ambient temperature, visible light, or microwave/ultrasonic irradiation. mdpi.comresearchgate.net |

| Atom Economy | Moderate to low | High to excellent. |

| Safety | Use of hazardous and corrosive reagents | Milder, safer reagents and conditions. |

Design and Exploration of Multifunctional Derivatives with Synergistic Properties

The chemical scaffold of this compound is a versatile platform for the design of multifunctional molecules. By incorporating other pharmacophores or functional groups, it is possible to create novel derivatives with synergistic or dual-action properties, targeting multiple biological pathways simultaneously. This approach is a promising strategy for addressing complex diseases.

Future design principles could include:

Hybrid Molecules: Covalently linking the this compound moiety with other known active agents. For example, incorporating a nitrogen-containing heterocycle like isoxazole (B147169) or thiazole (B1198619) could yield compounds with combined activities. mdpi.comorgsyn.orgmdpi.com

Bioisosteric Replacement: Replacing the carboxylic acid or ketone group with other functional groups (e.g., tetrazoles, sulfones) to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while retaining or enhancing biological activity.

Targeted Delivery Conjugates: Attaching the molecule to a targeting ligand (e.g., a peptide or antibody fragment) could enable site-specific delivery, enhancing efficacy and reducing off-target effects.

Table 2: Potential Multifunctional Derivatives and Their Hypothesized Synergistic Properties

| Derivative Class | Incorporated Moiety | Potential Synergistic Property | Rationale |

|---|---|---|---|

| Amino Acid Conjugates | α-amino acid | Enhanced cell uptake, dual metabolic targeting | Utilizes amino acid transporters for entry; combines effects on different metabolic pathways. |

| Heterocyclic Hybrids | Isoxazole, Pyrazole (B372694) | Dual enzyme inhibition | The heterocyclic ring can interact with a secondary binding site or a different biological target. |

| Nitric Oxide (NO) Donors | Nitrooxy group | Combined therapeutic actions | Delivers the primary therapeutic effect of the core molecule along with the vasodilatory and signaling effects of NO. |

| Fluorescent Probes | Fluorophore (e.g., NBD, Dansyl) | Theranostic agents | Enables simultaneous therapeutic action and bioimaging to track cellular localization and target engagement. |

Integration of High-Throughput Screening with Advanced Computational Design Principles

The discovery of novel applications and potent derivatives of this compound can be dramatically accelerated by integrating high-throughput screening (HTS) with advanced computational chemistry. This synergy allows for the rapid evaluation of vast chemical libraries, prioritizing candidates with the highest probability of success for synthesis and experimental testing.

This integrated research paradigm would involve:

Virtual Library Generation: Creating a large, diverse library of virtual derivatives of this compound based on the principles outlined in section 7.2.

In Silico Screening: Employing computational tools to predict the properties of the virtual library. This includes:

Molecular Docking: Simulating the binding of derivatives to the active sites of specific protein targets to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate chemical structure with biological activity to guide the design of more potent compounds.

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of derivatives to filter out candidates with poor pharmacokinetic or safety profiles early in the discovery process.

High-Throughput Screening (HTS): Synthesizing a focused subset of the most promising candidates identified through computational screening and testing them in rapid, automated biological assays.

Iterative Refinement: Using the experimental data from HTS to refine the computational models, leading to a new cycle of design and screening with improved predictive power.

Table 3: Workflow for Integrated Computational Design and High-Throughput Screening

| Step | Action | Tools and Techniques | Desired Outcome |

|---|---|---|---|

| 1. Design | Generation of a virtual compound library. | Combinatorial chemistry software, cheminformatics toolkits. | A diverse virtual library of several thousand derivatives. |

| 2. Filter | In silico prediction of ADMET properties. | QSAR models, software like SwissADME, DEREK Nexus. | Elimination of compounds with predicted toxicity or poor drug-like properties. |

| 3. Prioritize | Virtual screening against biological targets. | Molecular docking (AutoDock, Glide), pharmacophore modeling. | A ranked list of compounds based on predicted binding affinity. |